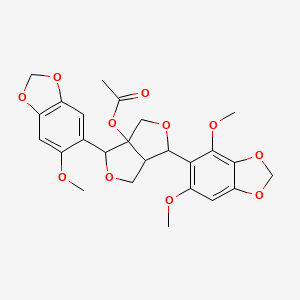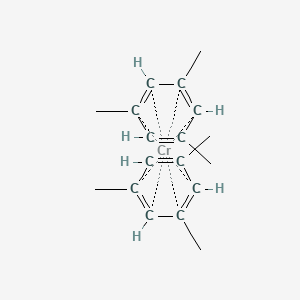
1,4-Epoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1,4-Epoxynaphthalene can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene with peracids, such as peracetic acid, to form the epoxide ring . Another method involves the Diels-Alder reaction of furan with naphthalene derivatives under high-pressure conditions . Industrial production methods typically involve the use of these synthetic routes, with purification steps including recrystallization and sublimation to obtain high-purity this compound .
Análisis De Reacciones Químicas
1,4-Epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-1,4-dione using oxidizing agents such as potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common reagents used in these reactions include peracids for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions include naphthalene-1,4-dione, 1,4-dihydronaphthalene, and substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
1,4-Epoxynaphthalene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-epoxynaphthalene involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates . These intermediates can interact with various molecular targets, including enzymes and nucleic acids, potentially leading to biological effects . The pathways involved in these reactions often include nucleophilic attack on the epoxide ring, resulting in the formation of new chemical bonds .
Comparación Con Compuestos Similares
1,4-Epoxynaphthalene can be compared to other similar compounds, such as:
1,2-Epoxynaphthalene: This compound has an epoxide ring at the 1,2-position of the naphthalene ring, leading to different reactivity and applications.
1,4-Dihydronaphthalene: This compound lacks the epoxide ring, making it less reactive in certain chemical reactions.
Naphthalene-1,4-dione: This compound is an oxidized form of this compound and has different chemical properties and uses.
The uniqueness of this compound lies in its epoxide ring, which imparts distinct reactivity and makes it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
236-81-7 |
|---|---|
Fórmula molecular |
C10H6O |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
11-oxatricyclo[6.2.1.02,7]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C10H6O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6H |
Clave InChI |
ZKPRFGFRFQXTIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=C2O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


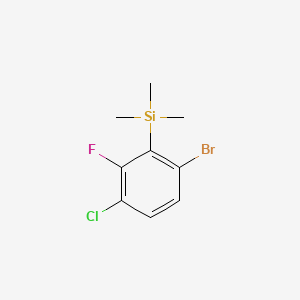
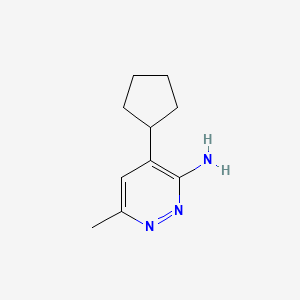
![(4Z)-4-{3-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B14758310.png)
![Thieno[3,2-b]quinoline](/img/structure/B14758317.png)
![(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B14758319.png)
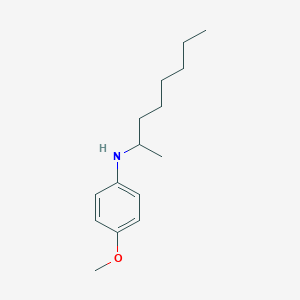

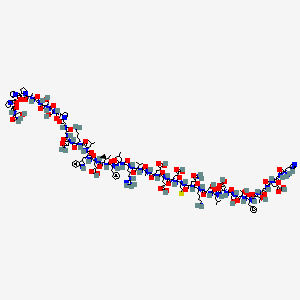
![2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B14758336.png)
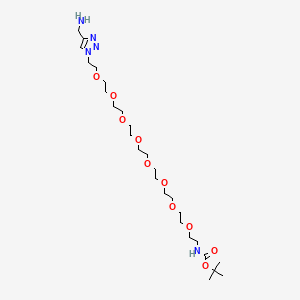
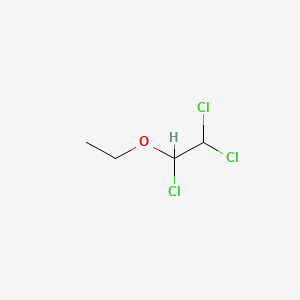
![Benzo[cd]indazole](/img/structure/B14758348.png)
